molecular formula C25H27N3S B12207664 5-Tert-butyl-2-methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-2-methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12207664
M. Wt: 401.6 g/mol
InChI Key: CDPRKHGECYPKGC-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with various substituents, including tert-butyl, methyl, and phenyl groups, as well as a sulfanyl group attached to a methylbenzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in achieving high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, including the use of continuous flow reactors and advanced purification techniques, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Tert-butyl-2-methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine stands out due to its unique combination of substituents and the presence of the pyrazolo[1,5-a]pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H27N3S

Molecular Weight

401.6 g/mol

IUPAC Name

5-tert-butyl-2-methyl-7-[(4-methylphenyl)methylsulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H27N3S/c1-17-11-13-19(14-12-17)16-29-22-15-21(25(3,4)5)26-24-23(18(2)27-28(22)24)20-9-7-6-8-10-20/h6-15H,16H2,1-5H3

InChI Key

CDPRKHGECYPKGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

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